molecular formula C7H7NO2 B1647822 6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one

6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one

Cat. No.: B1647822
M. Wt: 137.14 g/mol
InChI Key: LPSQGWIRAXEDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one (CAS: 83670-76-2) is a bicyclic heterocyclic compound featuring a fused pyran-pyrrolone scaffold. Its structure comprises a six-membered pyran ring fused to a five-membered pyrrolone ring, with partial saturation at the 6,7-positions. This compound is notable for its utility as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules and functional materials. It is commercially available through suppliers such as Analytic Chemie India and is cataloged under the INT-90 standard .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

6,7-dihydro-2H-pyrano[3,4-c]pyrrol-4-one

InChI

InChI=1S/C7H7NO2/c9-7-6-4-8-3-5(6)1-2-10-7/h3-4,8H,1-2H2

InChI Key

LPSQGWIRAXEDKJ-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=CNC=C21

Canonical SMILES

C1COC(=O)C2=CNC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromeno[3,4-c]pyrrol-4(2H)-one Derivatives

  • Synthesis: Synthesized via condensation followed by column chromatography (hexane/ethyl acetate gradient), yielding 22% product . Physical Properties: Melting point 85–88°C; IR peaks at 1730 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (pyrrolone C=O) . Key Contrast: The chromene ring enhances UV absorption and π-conjugation, making it more suitable for photochemical applications compared to the partially saturated pyrano variant.

Dihydropyrano[4,3-c]pyrrol-6(1H)-one

  • Structural Differences: Oxygen atom position shifts from pyrano[3,4-c] to [4,3-c], altering ring strain and electronic distribution. Synthesis: Requires cationic rhodium(I) catalysis under microwave irradiation for cyclotrimerization of diynes. Key Contrast: The positional isomerism significantly impacts reactivity; the [4,3-c] isomer is more reactive in cycloaddition reactions due to steric accessibility of the pyrrolone carbonyl group.

2-Acylchromeno[3,4-c]pyrrol-4(2H)-one Derivatives

  • Example : Synthesized via three-component reactions involving aldehydes, amines, and coumarins.
    • Functionalization : Acyl groups at the 2-position enhance electrophilicity, enabling nucleophilic additions at the pyrrolone ring.
    • Applications : These derivatives exhibit biological activity (e.g., antimicrobial, anticancer) due to the combined effects of the chromene and acyl groups .

Pyrrolo[3,4-c]pyridine and Imidazole Analogues

  • Example: 6,7-Dihydropyrano[3,4-d]imidazol-4(3H)-one (CAS: 1868066-29-8) Structural Differences: Replaces the pyrrolone nitrogen with an imidazole ring, introducing additional basicity and hydrogen-bonding capacity. Applications: Imidazole-containing analogues are explored as kinase inhibitors or metal-binding ligands .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Synthesis Yield Melting Point Applications
6,7-Dihydropyrano[3,4-c]pyrrol-4(2H)-one Pyrano-pyrrolone (6,7-dihydro) None (parent structure) N/A N/A Synthetic intermediate
2-Hydroxy-3-isopropylchromeno[3,4-c]pyrrol-4(2H)-one Chromeno-pyrrolone 2-OH, 3-isopropyl 22% 85–88°C Photochemical materials
Dihydropyrano[4,3-c]pyrrol-6(1H)-one Pyrano-pyrrolone (positional isomer) None Microwave-dependent N/A Cycloaddition substrates
2-Acylchromeno[3,4-c]pyrrol-4(2H)-one Chromeno-pyrrolone 2-Acyl 60–75% 120–135°C Bioactive molecules
6,7-Dihydropyrano[3,4-d]imidazol-4(3H)-one Pyrano-imidazolone Imidazole ring N/A N/A Kinase inhibitors

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